molecular formula C9H10BrNO B3032140 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-48-3

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3032140
CAS No.: 1154740-48-3
M. Wt: 228.09
InChI Key: VYKHUEGCOXQRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a benzoxazine derivative, a class of benzo-fused heterocycles recognized for a wide spectrum of biological activities and utility in materials science . Research into structurally similar 2H-benzo[b][1,4]oxazine compounds has identified potent and selective inhibition of hypoxic cancer cell growth, a key challenge in oncology due to hypoxia contributing to resistance against radiation and chemotherapy . These analogs demonstrate the ability to specifically target hypoxic cells while sparing normoxic cells, and have been shown to downregulate critical hypoxia-induced genes such as HIF-1α, P21, and VEGF . This specific targeting makes the benzoxazine scaffold a promising candidate for the development of novel bioreductive cancer therapeutics. Beyond biomedical applications, brominated benzoxazine derivatives are also investigated as key monomers for the preparation of advanced phenolic resins, where the incorporation of bromine can impart valuable flame-retardant properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKHUEGCOXQRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244872
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-48-3
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Biological Activity

6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS Number: 1154740-48-3) is a heterocyclic compound belonging to the oxazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C9H10BrNO
  • Molecular Weight : 228.09 g/mol
  • Structure : The compound contains a fused oxazine ring and a bromine substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that oxazine derivatives exhibit significant antimicrobial properties. In one study, various oxazine compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to this compound demonstrated notable antibacterial effects .

Table 1: Antimicrobial Activity of Oxazine Derivatives

Compound NameTarget OrganismActivity (Zone of Inhibition)
6-Bromo-5-methyl-3,4-dihydro...E. coli15 mm
6-Bromo-5-methyl-3,4-dihydro...S. aureus18 mm
Control (Streptomycin)E. coli20 mm
Control (Streptomycin)S. aureus22 mm

Anticancer Activity

The anticancer potential of oxazines has been documented in several studies. For instance, a derivative structurally related to this compound was evaluated for cytotoxicity against cancer cell lines. The findings indicated that the compound inhibited cell proliferation effectively, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
6-Bromo-5-methyl-3,4-dihydro...MCF-7 (Breast Cancer)12.5
Related Oxazine DerivativeHeLa (Cervical Cancer)15.0
Control (Doxorubicin)MCF-70.5

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds in the oxazine class have also shown anti-inflammatory effects. A study reported that certain oxazines inhibited the production of pro-inflammatory cytokines in vitro . This suggests that this compound may also play a role in modulating inflammatory responses.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the bromine atom and the oxazine ring contributes to its interaction with biological targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis and evaluation of various oxazines revealed that compounds similar to 6-bromo-5-methyl exhibited superior antimicrobial activity compared to traditional antibiotics .
  • Cytotoxic Studies : In vitro assays conducted on human cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability through apoptosis induction mechanisms .

Q & A

Basic: What are the standard synthetic routes for 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzoxazine scaffold. For example, bromine or brominating agents (e.g., NBS) can be introduced at the 6-position of a 5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine precursor. Purification often employs recrystallization using solvents like ethanol or ethyl acetate, as demonstrated for structurally related oxadiazoles and benzoxazines . Melting point analysis (e.g., 114–116°C for analogous brominated oxadiazoles) and HPLC (>95% purity) are critical for verifying purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm regioselectivity of bromination and methyl group placement. For example, coupling patterns in 1^1H NMR can distinguish between diastereotopic protons in the dihydrooxazine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H11_{11}BrN2_2O) and detects isotopic patterns consistent with bromine .
  • Melting Point Analysis : Consistency with literature values (e.g., 53–54°C for similar brominated benzothiazoles) helps confirm identity .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance bromine incorporation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) often improve bromination kinetics.
  • In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation, reducing side reactions . For example, highlights crystal structure validation to confirm regiochemical outcomes, minimizing byproducts.

Advanced: How should researchers address discrepancies between theoretical and experimental purity data?

Methodological Answer:

  • Analytical Cross-Validation : Combine HPLC, 1^1H NMR integration, and elemental analysis to resolve contradictions. For instance, reports ±0.4% accuracy in elemental analysis for related compounds.
  • Impurity Profiling : LC-MS or GC-MS identifies side products (e.g., debrominated species or oxidation byproducts) that may skew purity assessments .

Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS. outlines protocols for evaluating abiotic transformations in environmental compartments .
  • Photolysis Experiments : Use UV-Vis light chambers to simulate sunlight-driven degradation, quantifying products like dehalogenated derivatives .

Advanced: How can computational tools predict the biological activity of derivatives?

Methodological Answer:

  • QSAR Modeling : Use software like MOE or Schrödinger to correlate structural features (e.g., bromine position, lipophilicity) with activity. emphasizes QSAR for designing bioactive candidates, validated by in vitro assays .
  • Docking Studies : Molecular docking into target proteins (e.g., serotonin or dopamine receptors) predicts binding affinities, guiding synthetic priorities .

Advanced: What crystallographic techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines absolute configuration and packing interactions. reports C–H⋯O and π-π stacking interactions (3.720 Å centroid separation) to validate the structure .
  • Powder XRD : Differentiates polymorphs, which may arise during recrystallization .

Advanced: How is the compound evaluated for receptor-specific bioactivity?

Methodological Answer:

  • Radioligand Binding Assays : Compete with labeled ligands (e.g., 3^3H-spiperone for dopamine D2 receptors) to measure IC50_{50} values. details similar protocols for benzamide derivatives .
  • Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors .

Advanced: What strategies identify degradation products in environmental or biological systems?

Methodological Answer:

  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze via UPLC-QTOF-MS .
  • Stable Isotope Tracing : Use 13^{13}C-labeled analogs to track fragmentation pathways in mass spectrometry .

Advanced: How can regioselectivity challenges in bromination be mitigated?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer bromine to the desired position, followed by removal .
  • Computational Prediction : DFT calculations (e.g., using Gaussian) model electrophilic aromatic substitution energetics to prioritize reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.